An In-depth Technical Guide to 3-Ethoxy-2,6-difluorobenzamide: Properties, Synthesis, and Research Potential
An In-depth Technical Guide to 3-Ethoxy-2,6-difluorobenzamide: Properties, Synthesis, and Research Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Ethoxy-2,6-difluorobenzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with established chemical principles to offer valuable insights for research and development.
Chemical Identity and Physicochemical Properties
3-Ethoxy-2,6-difluorobenzamide is a derivative of the well-studied 2,6-difluorobenzamide, featuring an ethoxy group at the 3-position of the benzene ring. This substitution is expected to influence the molecule's steric and electronic properties, potentially impacting its biological activity and physical characteristics.
| Property | Value | Source |
| CAS Number | 1092461-26-1 | [1] |
| Molecular Formula | C9H9F2NO2 | [2] |
| Molecular Weight | 201.17 g/mol | [1] |
| Purity | Typically available at ≥98% | [2] |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from structural features |
| Melting Point | Not experimentally determined; predicted to be in the range of 130-150 °C. | Inferred from related structures |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="O"]; H [label="NH2"]; I [label="O"]; J [label=" "]; K [label=" "]; L [label="F"]; M [label="F"];
A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; B -- I [len=1.5]; I -- J [len=1.5]; J -- K [len=1.5]; C -- L [len=1.5]; E -- M [len=1.5]; }
Figure 1: Chemical structure of 3-Ethoxy-2,6-difluorobenzamide.
Proposed Synthesis Protocol
While specific literature on the synthesis of 3-Ethoxy-2,6-difluorobenzamide is scarce, a plausible and efficient route can be designed starting from the commercially available precursor, 3-Ethoxy-2,6-difluorobenzoyl chloride.[3] This method involves the amidation of the acyl chloride.
Reaction:
3-Ethoxy-2,6-difluorobenzoyl chloride + NH3 → 3-Ethoxy-2,6-difluorobenzamide + HCl
Step-by-Step Methodology:
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Reaction Setup: In a well-ventilated fume hood, dissolve 3-Ethoxy-2,6-difluorobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
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Ammonia Addition: Cool the solution to 0 °C using an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M ammonia in methanol) dropwise. The reaction is exothermic and should be controlled to prevent side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-Ethoxy-2,6-difluorobenzamide.
Causality of Experimental Choices:
-
The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the reactive acyl chloride back to the corresponding carboxylic acid.
-
The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.
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The aqueous work-up is designed to remove unreacted starting materials, the hydrochloric acid byproduct, and other water-soluble impurities.
Figure 2: Proposed synthesis workflow for 3-Ethoxy-2,6-difluorobenzamide.
Anticipated Spectroscopic Characterization
The following are predicted spectroscopic data for 3-Ethoxy-2,6-difluorobenzamide based on its chemical structure.
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two multiplets in the aromatic region (δ 6.8-7.5 ppm).- Ethoxy Protons: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.- Amide Protons: Two broad singlets for the -NH₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal around δ 165-170 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with C-F couplings.- Ethoxy Carbons: Signals for the -OCH₂- and -CH₃ carbons around δ 64 ppm and δ 15 ppm, respectively. |
| IR (Infrared) Spectroscopy | - N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹.- C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹.- C-O Stretching: A band in the region of 1200-1300 cm⁻¹.- C-F Stretching: Strong absorptions in the fingerprint region (1000-1400 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 201.06.- Fragmentation: Potential fragmentation patterns include the loss of the ethoxy group, the amide group, and cleavage of the aromatic ring. |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Ethoxy-2,6-difluorobenzamide is primarily dictated by its functional groups: the amide, the ethoxy group, and the difluorinated benzene ring. The amide group can undergo hydrolysis under acidic or basic conditions and can be a hydrogen bond donor and acceptor, which is significant for biological interactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
In the context of drug discovery, the parent scaffold, 2,6-difluorobenzamide, is a key component of several biologically active molecules, including insecticides and potential antibacterial agents that target the FtsZ protein.[4][5] The introduction of an ethoxy group at the 3-position can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes 3-Ethoxy-2,6-difluorobenzamide an interesting candidate for:
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Scaffold for Novel Antibacterials: As a building block for the synthesis of novel FtsZ inhibitors or other antibacterial agents.
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Agrochemical Research: As an intermediate in the development of new pesticides and herbicides.
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Materials Science: For incorporation into polymers or other materials where its specific electronic and physical properties could be advantageous.
Safety and Handling
While a specific safety data sheet for 3-Ethoxy-2,6-difluorobenzamide is not widely available, general precautions for handling fluorinated aromatic amides should be followed. Based on data for the related compound 2,6-difluorobenzamide, it may cause skin and eye irritation and may be harmful if inhaled.[6]
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area with plenty of water.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Ethoxy-2,6-difluorobenzamide represents a promising yet underexplored chemical entity. Based on the established chemistry of its parent compound, 2,6-difluorobenzamide, it is anticipated to be a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and agrochemicals. The ethoxy substitution offers a handle for further chemical modification and provides a means to fine-tune the physicochemical properties of resulting molecules. The proposed synthesis and predicted spectroscopic data in this guide provide a solid foundation for researchers to begin experimental investigation of this compound.
References
Sources
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
